cis-Dihydrotodomatuic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dihydrotodomatuic Acid is a naturally occurring compound found in certain coniferous trees, such as Douglas-fir. It is a carboxylic acid with the molecular formula C15H26O3. This compound has been identified as a juvenile hormone analog, which means it can mimic the activity of naturally occurring juvenile hormones in insects .
Preparation Methods
The preparation of cis-Dihydrotodomatuic Acid involves several synthetic routes and reaction conditions. One common method is the extraction from natural sources, such as the whole-wood meal of Douglas-fir trees. The extraction process typically involves the use of petroleum ether to isolate the compound . Another method involves the isomerization of related compounds under specific conditions. For example, the trans isomer of a related compound can be converted to the cis isomer using ultraviolet irradiation and subsequent purification through cellulose column chromatography .
Chemical Reactions Analysis
cis-Dihydrotodomatuic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyl sulfoxide, water, and ethylene . One notable reaction is the Diels-Alder reaction, where the compound reacts with ethylene to form monounsaturated cyclic diacids . These reactions often result in the formation of valuable products, such as terephthalic acid and 1,4-cyclohexanedicarboxylic acid .
Scientific Research Applications
cis-Dihydrotodomatuic Acid has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various cyclic diacids, which are important in the production of biobased plastics . In biology, it serves as a juvenile hormone analog, making it useful in studies related to insect development and pest control . In medicine, its analogs are being explored for their potential as third-generation insecticides that are biodegradable and environmentally friendly . Additionally, the compound has industrial applications in the production of specialty chemicals and performance-advantaged monomers .
Mechanism of Action
The mechanism of action of cis-Dihydrotodomatuic Acid involves its interaction with specific molecular targets and pathways. As a juvenile hormone analog, it binds to juvenile hormone receptors in insects, mimicking the effects of natural juvenile hormones. This binding prevents the normal development and maturation of insects, leading to their eventual death . The compound’s effectiveness as a juvenile hormone analog is attributed to its specific stereochemistry and molecular configuration .
Comparison with Similar Compounds
cis-Dihydrotodomatuic Acid can be compared with other similar compounds, such as (+)-todomatuic acid and cis-epoxysuccinic acid. (+)-Todomatuic acid is another juvenile hormone analog with a similar molecular structure but different stereochemistry . cis-Epoxysuccinic acid, on the other hand, is used in the industrial production of enantiomeric tartaric acids and has different applications compared to this compound . The uniqueness of this compound lies in its specific stereochemistry, which makes it particularly effective as a juvenile hormone analog .
Properties
CAS No. |
38963-91-6 |
---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
4-(6-methyl-4-oxoheptan-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H26O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h10-13H,4-9H2,1-3H3,(H,17,18) |
InChI Key |
SJHMVTADTZCIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)CC(C)C1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.